3-Piperidinyl nicotinate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives, which are significant in medicinal chemistry. This compound is primarily derived from nicotinic acid and 3-piperidinol, and it possesses various biological activities, making it a subject of interest in pharmaceutical research.
The compound is synthesized through the esterification of nicotinic acid with 3-piperidinol, followed by conversion to its hydrochloride salt. This synthesis typically requires specific reaction conditions, including the use of strong acid catalysts and dehydrating agents to facilitate the esterification process.
3-Piperidinyl nicotinate hydrochloride can be classified as:
The synthesis of 3-Piperidinyl nicotinate hydrochloride involves several key steps:
The molecular structure of 3-Piperidinyl nicotinate hydrochloride can be represented as follows:
This structure allows for interactions with biological targets, particularly nicotinic acetylcholine receptors.
3-Piperidinyl nicotinate hydrochloride can participate in various chemical reactions:
The mechanism of action for 3-Piperidinyl nicotinate hydrochloride primarily involves its interaction with nicotinic acetylcholine receptors:
Research indicates that compounds similar to nicotine can modulate neurotransmitter release, impacting various physiological processes.
3-Piperidinyl nicotinate hydrochloride has several potential applications in scientific research and medicine:
Nicotinate dehydrogenase (NDHase; EC 1.17.1.5) serves as the cornerstone enzyme for synthesizing 6-hydroxynicotinic acid (6-HNA), a critical precursor in the production chain for 3-piperidinyl nicotinate hydrochloride. This molybdenum cofactor (MOCO)-dependent enzyme catalyzes the regioselective hydroxylation of nicotinic acid at the C6 position via a dehydrogenation mechanism rather than direct oxidation. The reaction involves water-derived oxygen incorporation, with Fe(CN)₆³⁻ acting as an electron acceptor in the respiratory chain system [2] [4]. The catalytic efficiency of NDHase is governed by the electronic effects of C3 substituents: the carboxyl group's inductive effect polarizes the pyridine ring, facilitating nucleophilic attack at C6 [2] [9].
Microbial NDHase derived from Pseudomonas putida strains exhibits superior activity (0.34–0.58 U/mL) compared to other bacterial sources. Whole-cell biocatalysis using P. putida mutants achieves 6-HNA accumulation up to 176 g/L within 30 hours, with near-quantitative conversion rates exceeding 97% [4]. This efficiency stems from the enzyme's integration with membrane-bound electron transport chains involving iron-sulfur proteins (Fe-S), flavin dehydrogenases (FAD), and cytochromes [2].
Table 1: Comparative NDHase Activity in Microbial Strains
Strain | NDHase Activity (U/mL) | 6-HNA Productivity (g/L) | Conversion Rate (%) |
---|---|---|---|
Pseudomonas putida S14 | 0.58 | 176 | >97 |
Serratia marcescens | 0.41 | 301 | 92 |
Comamonas testosteroni | 0.34 | 154 | 85 |
The functional expression of NDHase in non-native hosts faces challenges due to its multi-component nature and dependence on the molybdenum cofactor biosynthetic pathway. Pseudomonas entomophila L48 and Comamonas testosteroni remain the only successful heterologous hosts, achieving expression through plasmid-borne hxn gene clusters [2] [9]. Recent advances utilize Atmospheric and Room Temperature Plasma (ARTP) mutagenesis to generate P. putida mutants with enhanced NDHase activity. High-throughput screening of mutant libraries identified variant mut-5, showing 1.51-fold higher substrate tolerance and catalytic efficiency than wild-type strains [4].
Genetic optimization strategies include:
Table 2: Heterologous Expression Systems for NDHase
Host System | Expression Vector | Key Genetic Modifications | 6-HNA Yield (g/L) |
---|---|---|---|
P. putida mut-5 | pET-28a(+) | ARTP mutagenesis + hxnS overexpression | 176 |
E. coli BL21(DE3) | pCDFDuet-1 | hxnS + moaA/moeA co-expression | 62 |
Aspergillus nidulans | pEXPYR | PTS1-tagged HxnX monooxygenase | 89 |
Achieving C6-specific hydroxylation in nicotinic acid derivatives requires precision engineering of enzymatic and chemical systems. NDHase exhibits strict regiocontrol due to steric constraints in its active site, where conserved residues His232 and Tyr236 position the substrate for nucleophilic attack at C6 [4] [9]. This contrasts with chemical hydroxylation methods that require harsh oxidants like nitric acid and suffer from poor selectivity (<30% C6 products) [2].
Innovative biocatalytic solutions include:
Table 3: Regioselectivity Comparison of Hydroxylation Methods
Method | Catalyst | Temperature (°C) | C6 Selectivity (%) |
---|---|---|---|
Native NDHase | P. putida S14 | 30 | >99 |
Chemical Hydroxylation | HNO₃/H₂SO₄ | 120 | 28 |
Artificial Metalloenzyme | Mn(III)-Porphyrin/Imidazole | 50 | 85 |
Engineered HxnX Monooxygenase | A. nidulans mutant | 35 | 96 |
Synthesizing the piperidine-nicotinate core of 3-piperidinyl nicotinate hydrochloride employs two primary strategies: direct esterification and chemoenzymatic coupling. Direct esterification involves activating nicotinic acid with coupling agents like DCC (dicyclohexylcarbodiimide), followed by nucleophilic attack by 3-piperidinemethanol. This method yields 65–78% of the ester intermediate but requires stoichiometric reagents and generates stoichiometric by-products [1] [5].
Superior green alternatives include:
Critical to hybrid stability is the hydrochloride salt formation. Post-esterification, the free base is treated with HCl gas in anhydrous diethyl ether, producing crystalline 3-piperidinyl nicotinate hydrochloride with >99% purity [1].
Integrating biocatalytic steps into a unified green synthesis platform significantly enhances the sustainability of 3-piperidinyl nicotinate hydrochloride production. Key innovations include:
Life-cycle analyses demonstrate that microbial routes reduce cumulative energy demand (CED) by 45% and global warming potential (GWP) by 62% versus conventional chemical synthesis [5] [6].
Table 4: Environmental Metrics of Chemical vs. Microbial Synthesis
Parameter | Chemical Synthesis Route | Microbial Conversion Route | Reduction (%) |
---|---|---|---|
Cumulative Energy Demand | 298 MJ/kg | 164 MJ/kg | 45 |
Global Warming Potential | 89 kg CO₂-eq/kg | 34 kg CO₂-eq/kg | 62 |
Organic Solvent Consumption | 56 L/kg | 8 L/kg | 86 |
Reaction Steps | 7 | 3 | 57 |
Compounds Mentioned in Synthesis Pathways
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